molecular formula C19H17Br2NO2 B14436921 (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone CAS No. 77832-76-9

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone

Cat. No.: B14436921
CAS No.: 77832-76-9
M. Wt: 451.2 g/mol
InChI Key: ZAHBVMNZPUZRPY-UHFFFAOYSA-N
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Description

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is a complex organic compound that features both indolizine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted phenyl or indolizine derivatives.

Scientific Research Applications

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone
  • (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
  • (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone

Uniqueness

(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

CAS No.

77832-76-9

Molecular Formula

C19H17Br2NO2

Molecular Weight

451.2 g/mol

IUPAC Name

(1-bromo-2-butylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H17Br2NO2/c1-2-3-6-13-17(21)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(20)11-12/h4-5,7-11,23H,2-3,6H2,1H3

InChI Key

ZAHBVMNZPUZRPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

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